
7-Chloro-3-(3,4-dichlorophenyl)-2-methylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-(3,4-dichlorophenyl)-2-methylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family This compound is characterized by its quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(3,4-dichlorophenyl)-2-methylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methyl-4(3H)-quinazolinone, which serves as the core structure.
Substitution: The 3-(3,4-dichlorophenyl) group is introduced through nucleophilic aromatic substitution reactions. This step involves the reaction of 3,4-dichlorophenylamine with the chlorinated quinazolinone intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-(3,4-dichlorophenyl)-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic aromatic substitution reactions are common, where nucleophiles replace the chloro substituents, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides, typically under reflux conditions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified substituents, which can exhibit different chemical and biological properties.
Scientific Research Applications
7-Chloro-3-(3,4-dichlorophenyl)-2-methylquinazolin-4(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Chloro-3-(3,4-dichlorophenyl)-2-methylquinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4(3H)-quinazolinone: The core structure without the chloro and dichlorophenyl substituents.
3-(3,4-Dichlorophenyl)-2-methylquinazolin-4(3H)-one: Lacks the chloro substituent at the 7-position.
7-Chloro-2-methylquinazolin-4(3H)-one: Lacks the 3-(3,4-dichlorophenyl) substituent.
Uniqueness
7-Chloro-3-(3,4-dichlorophenyl)-2-methylquinazolin-4(3H)-one is unique due to the presence of both chloro and dichlorophenyl substituents, which enhance its chemical reactivity and potential biological activities. The combination of these substituents allows for diverse chemical modifications and applications in various fields.
Properties
CAS No. |
62820-70-6 |
|---|---|
Molecular Formula |
C15H9Cl3N2O |
Molecular Weight |
339.6 g/mol |
IUPAC Name |
7-chloro-3-(3,4-dichlorophenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C15H9Cl3N2O/c1-8-19-14-6-9(16)2-4-11(14)15(21)20(8)10-3-5-12(17)13(18)7-10/h2-7H,1H3 |
InChI Key |
PTOHWQCUHARJGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


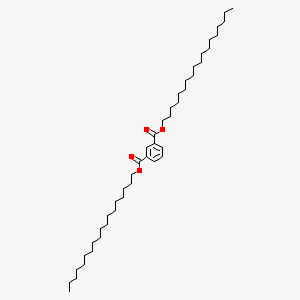
![1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14509411.png)
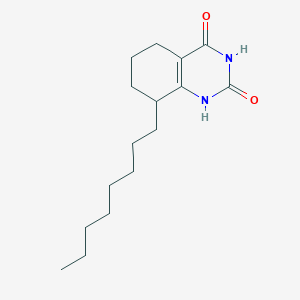
![7-Methyl-3-nitro-5-phenyl-7H-indolo[2,3-c]isoquinoline](/img/structure/B14509428.png)
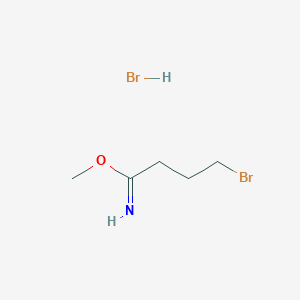
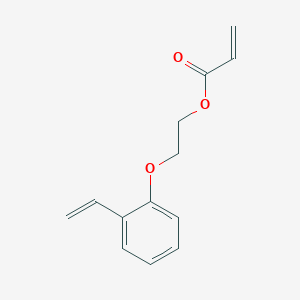
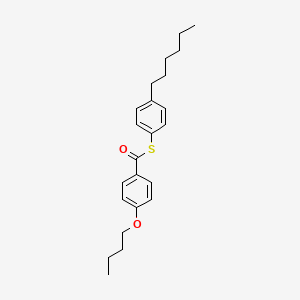
![1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14509443.png)
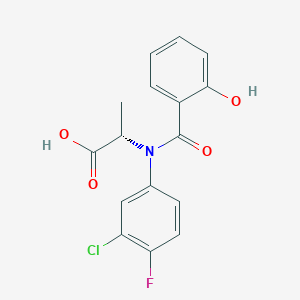
![1-{3-[Chloro(diphenylphosphoryl)methyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B14509455.png)
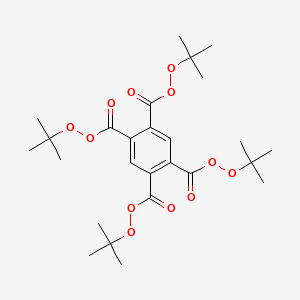

![N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14509471.png)
![[1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-oxo-1-prop-2-enylcyclohex-3-en-1-yl)propyl] acetate](/img/structure/B14509477.png)
